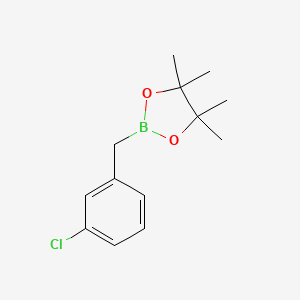

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-6-5-7-11(15)8-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSXFASWKTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697056 | |

| Record name | 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-59-1 | |

| Record name | 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Keystone Reagent for C(sp²)–C(sp³) Bond Formation

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into its core properties, synthesis, and critical role as a stable and versatile precursor in modern organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Benzylboronic Acid Pinacol Esters

The formation of carbon-carbon bonds is the bedrock of synthetic organic chemistry. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, celebrated for its high efficiency and broad functional group tolerance.[1] While traditionally dominant in creating C(sp²)–C(sp²) linkages, the synthesis of C(sp²)–C(sp³) bonds has emerged as a crucial area of development, particularly for the pharmaceutical industry, where increased sp³ character is often correlated with improved drug-like properties.[2]

This is where this compound comes to the forefront. It is a benzylboronic acid pinacol (Bpin) ester, a class of organoboron compounds that serve as key building blocks for constructing diarylmethane and heteroarylmethane motifs.[1] These structural units are ubiquitous in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The use of the pinacol ester form offers significant practical advantages over the corresponding free boronic acid, including enhanced stability, easier handling, and resistance to common side reactions like protodeboronation, making it a reliable and storable reagent for complex synthetic endeavors.[1]

This document provides an in-depth examination of this specific reagent, from its fundamental properties to its mechanistic role and practical application in the laboratory.

Core Compound Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use.

| Property | Value | Source |

| CAS Number | 1138077-59-4 | [3] |

| Molecular Formula | C₁₄H₂₀BClO₂ | [3] |

| Molecular Weight | 266.57 g/mol | [3] |

| Exact Mass | 266.12400 Da | [3] |

| Appearance | Typically a solid or oil | [4] |

| Storage | Store in a cool, dry, well-ventilated place away from moisture and oxidants.[5][6] |

Synthesis of Benzylboronic Esters

While this compound is commercially available, understanding its synthesis is valuable. A prevalent method for preparing such boronic esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an appropriate organic halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

A general, plausible synthetic route would involve the reaction of 3-chlorobenzyl bromide with B₂pin₂ in the presence of a palladium catalyst and a base.

Caption: General workflow for the Miyaura borylation synthesis.

The Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its participation in the Suzuki-Miyaura reaction to couple the 3-chlorobenzyl group with various aryl or heteroaryl halides, yielding unsymmetrical diarylmethanes.[1]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds via a well-established palladium-based catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of Benzyl Boronate Esters in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Benzyl boronic acids and their pinacol ester derivatives, such as this compound, have emerged as indispensable building blocks.[1][2] These compounds are stable, often crystalline solids that are compatible with a wide range of functional groups, making them ideal precursors for transition-metal-catalyzed cross-coupling reactions.[3][4]

The primary utility of benzyl boronate esters lies in their role as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, enabling the construction of diarylmethane and related structural motifs.[5][6] These structures are prevalent in a multitude of biologically active molecules and pharmaceutical agents.[6][7] The synthesis of this compound, therefore, is a critical enabling step for accessing a diverse array of complex molecular architectures.

This guide provides a detailed exploration of the prevalent synthetic methodologies for preparing this key intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices, tailored for researchers and professionals in drug development.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the C(sp³)–B bond in benzyl boronate esters is most commonly achieved through the cross-coupling of a benzylic electrophile with a boron nucleophile. The starting material of choice is typically a benzyl halide, such as 3-chlorobenzyl chloride[8][9], due to its commercial availability and appropriate reactivity. The borylating agent is almost universally either bis(pinacolato)diboron (B₂pin₂) or its hydroborane equivalent, pinacolborane (HBpin)[10]. The transformation is typically facilitated by a transition-metal catalyst.

Palladium-Catalyzed Nucleophilic Borylation

The most established and widely employed method for the synthesis of benzyl boronates is the palladium-catalyzed cross-coupling reaction.[5][11][12] This approach, often referred to as a Miyaura-type borylation, offers high yields and excellent functional group tolerance.[13]

Causality of Reagent Selection:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or PdCl₂(PPh₃)₂ are commonly used, which are reduced in situ or are already in the active oxidation state. Palladium's ability to readily cycle between Pd(0) and Pd(II) oxidation states is central to the catalytic process.[11]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the pinacolboryl group.[11]

-

Base: A base, typically a weak one like potassium acetate (KOAc), is crucial.[11][13] It is believed to play a key role in the transmetalation step, forming an acetato-palladium complex that is more reactive towards the diboron reagent than the corresponding halide complex.[13]

-

Ligand: Phosphine ligands, such as tri(p-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P), are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity to favor the desired reaction pathway over side reactions.[11]

The catalytic cycle, a cornerstone of this methodology, is illustrated below.

Caption: Palladium-catalyzed Miyaura-type borylation cycle.

Nickel-Catalyzed Borylation

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction for C–B bond formation.[14][15][16] Nickel catalysts can be particularly effective for the activation of C–Cl bonds, which are often less reactive than their bromide or iodide counterparts in palladium-catalyzed systems.[17]

Key Considerations:

-

Catalyst System: Typical nickel precursors include Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) combined with phosphine or N-heterocyclic carbene (NHC) ligands.[15][18]

-

Reaction Conditions: Nickel-catalyzed reactions may proceed under milder conditions than some palladium systems. The choice of ligand is critical to prevent side reactions and achieve high yields.[14]

-

Stereospecificity: For chiral benzylic substrates, nickel catalysis has been shown to proceed with high stereospecificity, a significant advantage in asymmetric synthesis.[14]

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is a representative, field-proven procedure for the synthesis of this compound, adapted from methodologies reported by Miyaura and others.[11] This protocol is designed as a self-validating system, where careful execution should reliably yield the desired product.

Workflow Overview

Caption: General workflow for benzyl boronate ester synthesis.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |

| 3-Chlorobenzyl chloride | 161.03 | 10.0 | 1.61 g | Starting electrophile[8] |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 2.79 g | Boron source |

| Pd(dba)₂ | 575.63 | 0.30 | 173 mg | Catalyst precursor[11] |

| (4-MeOC₆H₄)₃P | 352.37 | 0.60 | 211 mg | Ligand[11] |

| Potassium Acetate (KOAc) | 98.14 | 15.0 | 1.47 g | Base, dried beforehand |

| Toluene | - | - | 60 mL | Anhydrous solvent |

Step-by-Step Procedure

-

Vessel Preparation: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add potassium acetate (1.47 g, 15.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), Pd(dba)₂ (173 mg, 0.30 mmol), and (4-MeOC₆H₄)₃P (211 mg, 0.60 mmol).

-

Expert Insight: It is critical to use an oven-dried flask and to dry the potassium acetate under vacuum before use. Moisture can hydrolyze the boronate ester product and interfere with the catalyst.

-

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is non-negotiable for consistent results.

-

-

Solvent and Substrate Addition: Through a syringe, add anhydrous toluene (60 mL) to the flask, followed by 3-chlorobenzyl chloride (1.61 g, 10.0 mmol).

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Trustworthiness: The reaction temperature is a critical parameter. For benzyl chlorides with electron-donating groups, a higher temperature (e.g., 80 °C) is often required for a reasonable reaction rate, whereas electron-withdrawing groups may allow for lower temperatures.[11]

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

-

Extraction and Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Expert Insight: The water wash removes the remaining potassium acetate and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Trustworthiness: Benzyl boronate esters can sometimes be unstable on silica gel.[2] To mitigate potential decomposition, it is advisable to use silica gel that has been neutralized with triethylamine (by adding ~1% triethylamine to the eluent) or to use neutral alumina for chromatography.

-

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil or white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The palladium-catalyzed borylation of 3-chlorobenzyl chloride stands as a robust and reliable method for the synthesis of this compound. The principles of catalyst selection, the crucial role of the base, and the meticulous execution under inert conditions are central to achieving high yields. As the demand for novel chemical entities grows, the development of even more efficient, sustainable, and cost-effective methods using earth-abundant catalysts like nickel and iron will continue to be a major focus.[14][16] Furthermore, strategies that bypass the halide precursor, such as the direct C-H or C-O borylation of toluene derivatives or benzyl alcohols, represent the next frontier in streamlining access to these invaluable synthetic intermediates.[12][19]

References

- Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis.

- Ishiyama, T., Oohashi, Z., Ahiko, T., & Miyaura, N. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Chemistry Letters, 31(8), 780-781.

- Pintaric, C., Olivero, S., Gimbert, Y., Chavant, P. Y., & Duñach, E. (2010). Electrosynthesis of Benzylboronic Acids and Esters. Journal of the American Chemical Society, 132(34), 11825-11827.

- Shi, Z., et al. (2015). Direct borylation of benzyl alcohol and its analogues in the absence of bases. Organic Chemistry Frontiers.

- Woerly, E. M., Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Borylation of Benzylic Ammonium Salts: Stereospecific Synthesis of Enantioenriched Benzylic Boronates. Organic Letters, 16(15), 4062-4065.

- Hu, J., et al. (2016). Nickel-Catalyzed Borylation of Aryl- and Benzyltrimethylammonium Salts via C-N Bond Cleavage. The Journal of Organic Chemistry, 81(1), 14-24.

- Wang, X., et al. (2020). Nickel-Catalyzed Secondary Benzylic C-O Bond Borylation. Semantic Scholar.

- Mas-Roselló, J., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing.

- Bose, S. K., & Morken, J. P. (2015). Palladium-Catalyzed Benzylic C-H Borylation of Alkylbenzenes with Bis(pinacolato)diboron or Pinacolborane. ResearchGate.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591.

- Sakata, K., et al. (2005). Synthesis of benzylboronates via palladium-catalyzed borylation of benzyl halides with pinacolborane. ResearchGate.

- Wang, L., & Studer, A. (2019). Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism. Organic Letters, 21(14), 5431-5435.

- Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020-19023.

- Organic Syntheses. (n.d.). Boronic esters procedure.

- Shi, Z., et al. (2016). Nickel-Catalyzed Borylation of Aryl- and Benzyltrimethylammonium Salts via C–N Bond Cleavage. The Journal of Organic Chemistry, 81(1), 14-24.

- Yan, G., et al. (2011). Ligand-free copper-catalyzed borylation of aryl and benzyl halides with bis(pinacolato)diboron. ResearchGate.

- ChemistryViews. (2024). Zinc Enables Base-Free Borylation of Aryl Halides.

- Henriques, B. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Billingsley, K. L., Barder, T. E., & Buchwald, S. L. (2007). Palladium-catalyzed borylation of aryl chlorides: scope, applications, and computational studies. Angewandte Chemie International Edition in English, 46(28), 5359-5363.

- Miyaura, N., et al. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. ResearchGate.

- Ghaffari, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6205.

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267-2270.

- ResearchGate. (n.d.). (PDF) Design and Synthesis of Some New Derivatives of Chlorobenzyl-Oxy-Phenyl-Ethyl-Thio-1H-Tetrazole and Study Their Antibacterial and Antifungal Activity.

- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

- Kumar, A., et al. (2013). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. BMC Chemistry, 7, 42.

- Gao, W., et al. (2022). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. Journal of ahe University of Chemical Technology and Metallurgy, 57(3), 565-576.

- Academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

- El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 22(10), 1640.

Sources

- 1. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nickel-Catalyzed Borylation of Aryl- and Benzyltrimethylammonium Salts via C-N Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nickel-Catalyzed Secondary Benzylic C-O Bond Borylation. | Semantic Scholar [semanticscholar.org]

- 17. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Direct borylation of benzyl alcohol and its analogues in the absence of bases - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties

An In-depth Technical Guide to 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the properties, synthesis, and application of this compound. As a key building block in modern synthetic chemistry, this benzylboronic acid pinacol ester offers a valuable tool for the construction of complex molecular architectures.

Introduction and Strategic Overview

This compound belongs to the class of benzylboronic esters. These reagents are increasingly pivotal in organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Unlike arylboronic acids, benzylboronic esters introduce a benzylic sp³-hybridized carbon, enabling the formation of diarylmethane structures, which are prevalent in many biologically active compounds.

The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers significant advantages over the corresponding free boronic acid. It enhances the compound's stability, making it less prone to protodeboronation and decomposition during storage or purification.[2][3] This increased stability allows for more reliable and reproducible reaction outcomes. The 3-chloro substituent on the benzyl ring provides a strategic handle for further functionalization or can be used to modulate the electronic properties of the final molecule.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is fundamental for its effective use and safe handling.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1138077-59-4 | [4] |

| Molecular Formula | C₁₄H₂₀BClO₂ | [4] |

| Molecular Weight | 266.57 g/mol | [4] |

| Exact Mass | 266.12400 | [4] |

| InChIKey | DLXPGTXKLIDKLJ-UHFFFAOYSA-N | [4] |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from analogous boronic esters provide essential guidance. Standard laboratory precautions should always be observed.

GHS Hazard Profile (Anticipated): Based on similar compounds, the following hazards should be anticipated.[5][6][7]

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container. Boronic esters are sensitive to moisture and should be protected from atmospheric water to prevent hydrolysis.[5] Store locked up.[5]

-

Spills: In case of a spill, avoid dust formation. Absorb with an inert material and dispose of in accordance with local regulations.

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatizations. A common and effective method involves the reaction of a Grignard reagent with an appropriate borate ester.[8]

Representative Synthetic Pathway

The synthesis typically proceeds via a two-step sequence starting from 3-chlorobenzyl bromide.

-

Formation of the Grignard Reagent: 3-chlorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-chlorobenzylmagnesium chloride. This step is critical and must be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added to a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature (e.g., -78 °C) to form the desired benzylboronic pinacol ester. The low temperature is crucial to prevent side reactions.

Caption: General workflow for the synthesis of the title compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form C(sp³)–C(sp²) bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and related structures.[1]

The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.[9]

-

Transmetalation: The boronic ester, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 3-chlorobenzyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for forming a more nucleophilic "ate" complex from the boronic ester.[9]

-

Reductive Elimination: The two organic groups on the palladium center (the aryl group and the 3-chlorobenzyl group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step methodology for a typical cross-coupling reaction.

Objective

To synthesize 1-(3-chlorobenzyl)-4-methoxybenzene via Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

Materials

| Reagent | CAS | Amount | Mmol | Eq. |

| 4-Bromoanisole | 104-92-7 | 187 mg | 1.0 | 1.0 |

| 2-(3-Chlorobenzyl)-...-dioxaborolane | 1138077-59-4 | 320 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 8 mL | - | - |

| Water | 7732-18-5 | 2 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (320 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 3. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. synzeal.com [synzeal.com]

- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Benzylboronic Esters in Modern Synthesis

An In-Depth Technical Guide to 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild conditions.[1][2] Central to this reaction's success is the stability and reactivity of the organoboron coupling partner. This compound, a pinacol ester of 3-chlorobenzylboronic acid, emerges as a key building block. Its structure combines the stability of the pinacol boronate ester with the versatile reactivity of the benzyl group, making it an invaluable reagent for introducing the 3-chlorobenzyl motif into complex molecular architectures.[3]

This guide provides an in-depth examination of this compound, covering its core properties, a plausible synthetic strategy, and its critical application in Suzuki-Miyaura cross-coupling. The content is tailored for researchers and drug development professionals who require a technical understanding of this reagent to leverage its full synthetic potential.

Core Compound Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. Key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 517920-59-1 | [4] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [4] |

| Molecular Weight | 252.55 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1(C)OB(CC2=CC=CC(Cl)=C2)OC1(C)C | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage | Store at 0-8 °C for optimal stability | [3] |

Chemical Structure

The structure features a benzyl group substituted with chlorine at the meta position, linked to a boronic acid protected by a pinacol group. This pinacol ester moiety enhances the compound's stability, making it less prone to the deboronation that can plague free boronic acids, thereby improving its shelf-life and handling characteristics.[5]

Caption: Structure of this compound.

Synthetic Approach: A General Protocol

While specific proprietary methods may vary, benzylboronic acid pinacol esters are commonly synthesized via the reaction of a corresponding organometallic reagent with a boron source. A widely applicable method involves the use of a Grignard reagent.

Plausible Synthetic Pathway:

-

Grignard Reagent Formation: 3-Chlorobenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the 3-chlorobenzylmagnesium halide.

-

Borylation: The freshly prepared Grignard reagent is then added, typically at low temperature (e.g., -78 °C), to a solution of an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in an anhydrous solvent.

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield the final product.

This pathway provides a reliable means to access the target compound, leveraging well-established organometallic chemistry principles.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][6] This reaction forges a new carbon-carbon bond between the benzylic carbon of our target molecule and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

The presence of the chloro-substituent on the benzyl ring provides an additional synthetic handle for subsequent functionalization, while the pinacol boronate ester facilitates the key transmetalation step in the catalytic cycle. This makes the reagent a powerful tool for building complex molecular scaffolds, a process that is central to drug discovery and the development of organic electronic materials.[3][7][8]

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronate ester transfers its organic group (the 3-chlorobenzyl moiety) to the palladium center, displacing the halide. This is the step where the boronate ester is consumed.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating workflow for using this compound. Researchers should optimize conditions for their specific substrates.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, DME, or toluene/water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction Execution: Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific data for this compound is limited, analogous boronic esters are classified with potential hazards. For example, some may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Refrigeration at 0-8 °C is recommended for long-term stability.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability as a pinacol ester, combined with its utility in the robust Suzuki-Miyaura cross-coupling reaction, provides chemists with a reliable method for incorporating the 3-chlorobenzyl fragment into diverse molecular frameworks. This capability is particularly crucial in the fields of medicinal chemistry and materials science, where the rational design and construction of complex molecules are essential for innovation. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to effectively utilize this building block in their synthetic endeavors.

References

- CAS 475250-49-8 | 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Hoffman Fine Chemicals. [Link]

- tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]

- 4,4,5,5-Tetramethyl[3][4][9]dioxaborolane. PubChem. [Link]

- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole. PubChem. [Link]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 95% | CAS: 517920-59-1 | AChemBlock [achemblock.com]

- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Abstract: This technical guide provides an in-depth examination of 2-(3-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in contemporary organic synthesis. The document elucidates its molecular architecture, physicochemical characteristics, synthesis protocols, and principal applications, with a pronounced focus on its utility in palladium-catalyzed cross-coupling reactions. Tailored for researchers, scientists, and professionals in the drug development sector, this guide amalgamates theoretical principles with empirically validated laboratory protocols.

Introduction: The Strategic Importance of Benzylboronic Esters in Medicinal Chemistry

Benzylboronic acids and their corresponding esters are indispensable assets in the synthetic organic chemist's toolkit, primarily owing to their crucial role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern molecular construction, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2] Among the diverse array of available reagents, this compound presents a compelling triad of stability, reactivity, and functional group compatibility. The pinacol ester moiety confers enhanced stability, simplifying handling and purification procedures when compared to the analogous boronic acid. The strategic placement of a chloro-substituent at the meta-position of the benzyl ring offers a versatile anchor for subsequent molecular elaborations, thereby enabling the generation of a wide spectrum of complex molecular frameworks.

This guide is designed to furnish a holistic understanding of this reagent, encompassing its fundamental attributes and its practical deployment in a laboratory setting. A key emphasis is placed on elucidating the rationale behind specific experimental choices to foster the achievement of reproducible and high-yielding synthetic outcomes.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structural and electronic attributes of this compound is paramount for its effective utilization.

Molecular Structure:

Caption: Molecular structure of this compound.

Summary of Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₃H₁₈BClO₂ |

| Molecular Weight | 252.54 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 35-40 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

Expert Insight: The relatively low melting point of this compound allows for its convenient handling as a liquid at moderately elevated temperatures, which can be advantageous for precise dosing in reaction setups. Furthermore, its formulation as a pinacol ester imparts significant stability, rendering it substantially less susceptible to dehydration and protodeboronation than its free boronic acid counterpart. This is a critical factor to consider for both reaction design and long-term storage.

Synthesis and Purification: A Validated Protocol

The most prevalent and dependable synthetic route to this compound proceeds via the reaction of the corresponding Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask maintained under an inert atmosphere (Argon or Nitrogen), introduce magnesium turnings (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) followed by a minute crystal of iodine to initiate the reaction.

-

Introduce a solution of 3-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise at a rate that sustains a gentle reflux. The formation of the Grignard reagent is indicated by the dissipation of the iodine color and the emergence of a turbid grey solution.

-

Rationale: The stringent exclusion of atmospheric moisture through flame-drying and the use of an inert atmosphere is imperative to prevent the quenching of the highly reactive Grignard reagent. Iodine serves as an initiator by etching the magnesium surface, thereby exposing a fresh, reactive layer.

-

-

Borylation:

-

Cool the freshly prepared Grignard solution to -78 °C utilizing a dry ice/acetone bath.

-

Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) in anhydrous THF dropwise, ensuring the internal temperature remains below -60 °C.

-

Rationale: The maintenance of a low temperature is critical to suppress the formation of undesired byproducts, such as those arising from Wurtz coupling of the Grignard reagent. A slight excess of the boronic ester is employed to ensure the complete consumption of the Grignard reagent.

-

-

Workup and Purification:

-

Allow the reaction mixture to gradually warm to ambient temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the cautious, slow addition of a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction of the aqueous phase with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

-

Trustworthiness: This protocol incorporates a quenching step to neutralize any residual reactive species and employs a standard extraction and purification cascade to guarantee the isolation of a high-purity product. The purity of the final compound should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Suzuki-Miyaura Cross-Coupling

This compound serves as a highly efficacious coupling partner in Suzuki-Miyaura reactions for the synthesis of diarylmethanes and their derivatives.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling utilizing the title compound.

Detailed Experimental Protocol (Illustrative Example):

-

Reaction Setup:

-

In a Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a suitable base, for example, potassium carbonate (2.0 equivalents).

-

Expert Insight: The selection of the catalyst and base is of paramount importance and is dictated by the specific substrates involved. For less reactive aryl chlorides, the use of more active catalyst systems, such as those derived from Buchwald or Herrmann palladacycles, may be necessary. Cesium carbonate, being a stronger base, can prove effective in more challenging coupling scenarios. The stoichiometric excess of the boronic ester is intended to drive the reaction to completion.

-

-

Reaction Execution:

-

Subject the flask to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

-

Introduce a degassed solvent system, typically a biphasic mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to the appropriate temperature (generally in the range of 80-110 °C) and monitor its progress using TLC or GC-MS.

-

Rationale: The degassing of the solvent is a critical step to eliminate dissolved oxygen, which can lead to the oxidative deactivation of the Pd(0) catalyst. The inclusion of water is often essential for the hydrolysis of the base and to facilitate the transmetalation step within the catalytic cycle.

-

-

Workup and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

Authoritative Grounding: The mechanistic underpinnings of the Suzuki-Miyaura coupling have been the subject of extensive investigation and are now well-established. The catalytic cycle comprises three fundamental steps: the oxidative addition of the aryl halide to the Pd(0) catalyst, the transmetalation of the organoboron species to the palladium center, and the reductive elimination to forge the new C-C bond and regenerate the active Pd(0) catalyst.[3][4][5]

Conclusion

This compound stands as a valuable and versatile reagent in the arsenal of modern organic synthesis. Its inherent stability, combined with the reactivity of the benzylboron moiety and the synthetic versatility afforded by the chloro-substituent, establishes it as an attractive building block for the assembly of complex molecular targets. The protocols and insights delineated in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic campaigns, with an unwavering focus on reproducibility and a comprehensive understanding of the governing chemical principles.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Suzuki Coupling.

- Gildardo, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16443-16585.

- Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Casares, J. A., et al. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. Chemistry – A European Journal, 23(47), 11403-11414.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [PDF] Suzuki-Miyaura coupling revisited: an integrated computational study. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Reactivity of Chlorobenzyl Boronic Esters

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chlorobenzyl boronic esters are versatile C(sp³)-hybridized nucleophilic building blocks essential for synthesizing diarylmethane scaffolds, a privileged motif in medicinal chemistry.[1][2] Their reactivity in the Suzuki-Miyaura cross-coupling reaction is profoundly influenced by a confluence of electronic, steric, and systemic factors. This guide provides an in-depth analysis of these factors, offering field-proven insights into experimental design, causality, and chemoselectivity. We will explore the synthesis of these reagents, dissect the influence of chlorine's substitution pattern (ortho, meta, para), evaluate the role of the boronic ester moiety, and present validated protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Chlorobenzyl Boronic Esters

The diarylmethane core is a ubiquitous structural element in a vast array of pharmaceuticals, including antihistamines, anticancer agents, and vasodilators.[2][3] The Suzuki-Miyaura reaction stands as one of the most robust and widely adopted methods for constructing the C(sp²)–C(sp³) bond central to these structures.[4][5] Within this context, benzylboronic esters serve as key nucleophilic partners.

The incorporation of a chlorine atom onto the benzyl ring introduces a critical element of functionality and modulation. It not only alters the electronic properties and reactivity of the boronic ester but also presents an additional synthetic handle for subsequent transformations. Understanding the nuanced reactivity of chlorobenzyl boronic esters is therefore paramount for their effective deployment in complex molecule synthesis.

Synthesis of Chlorobenzyl Boronic Esters

The preparation of chlorobenzyl boronic esters typically follows established methodologies for benzylboronate synthesis. A common and practical route involves the conversion of a corresponding chlorobenzyl halide into an organometallic intermediate (e.g., Grignard reagent), which is then trapped with a trialkyl borate, followed by esterification with a suitable diol, most commonly pinacol.[6] Alternatively, direct esterification of a commercially available chlorobenzylboronic acid with pinacol provides a straightforward pathway.[7]

Core Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of chlorobenzyl boronic esters is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl or heteroaryl halides (or pseudohalides) to form unsymmetrical diarylmethanes.[4]

The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The chlorobenzyl boronic ester, as the nucleophilic partner, enters the cycle during the transmetalation step.

3.1. The Causality of Reactivity: Key Influencing Factors

The success and rate of the coupling are not uniform across all chlorobenzyl boronic esters. Several factors must be considered during experimental design.

The position of the electron-withdrawing chlorine atom on the aromatic ring dramatically impacts reactivity through a combination of electronic and steric effects. While direct comparative kinetic studies on chlorobenzyl boronic esters are sparse, a strong parallel can be drawn from extensive studies on substituted arylboronic acids, such as nitrophenylboronic acids.[9]

Expected Reactivity Trend: Para > Meta >> Ortho

-

Para-Substituted: The chlorine atom exerts a strong inductive electron-withdrawing effect. This decreases the nucleophilicity of the benzylic carbon involved in the transmetalation step, but this effect is often counterbalanced by favorable reaction kinetics in the absence of steric hindrance. It typically represents a reliable and moderately reactive isomer.

-

Meta-Substituted: The inductive effect is still present but slightly attenuated compared to the para position. With minimal steric influence, meta-isomers generally react well, often with reactivity comparable to or slightly less than their para counterparts.

-

Ortho-Substituted: This isomer is by far the most challenging. The proximate chlorine atom introduces significant steric bulk around the C–B bond. This severely hinders the approach of the boronic ester to the palladium center during the crucial transmetalation step, often leading to dramatically reduced reaction rates and lower yields.[9] This "ortho-effect" is a critical consideration in synthetic planning.

While often used interchangeably, different boronic ester protecting groups have distinct properties that influence stability, handling, and reactivity. The pinacol ester is the most common due to its high stability, allowing for easy purification and storage.[5] However, this stability can sometimes translate to lower reactivity.

| Boron Reagent Type | Key Characteristics | Field Insights & Causality |

| Pinacol Ester | Crystalline, stable to chromatography, moderately reactive. | The Workhorse: Its steric bulk enhances stability but can slow the formation of the borate complex required for transmetalation.[5] Best for general use and when the starting material requires purification. |

| Neopentyl Glycol Ester | Often more reactive than pinacol esters. | Higher Reactivity: Less sterically hindered than pinacol, facilitating faster transmetalation. A good choice when pinacol esters prove too sluggish.[10] |

| MIDA Ester | Highly stable, air- and moisture-tolerant, requires deprotection. | Slow-Release Coupling: The tridentate MIDA ligand protects the boron, rendering it unreactive until a slow-release is triggered under specific basic, aqueous conditions. Ideal for iterative cross-coupling sequences. |

| Potassium Trifluoroborate | Highly nucleophilic, air-stable salts. | Maximum Power: More nucleophilic than corresponding boronic acids/esters, making them excellent partners for challenging electrophiles or when forcing conditions are needed.[11] |

The Chemoselectivity Challenge: C(sp³)–B vs. C(sp²)–Cl

A unique feature of a molecule like p-chlorobenzyl boronic ester is the presence of two distinct handles for cross-coupling: the nucleophilic C(sp³)–B bond and the electrophilic C(sp²)–Cl bond. This duality allows for strategic, chemoselective functionalization, enabling access to complex architectures from a single precursor. The choice of coupling partner and reaction conditions dictates the reaction pathway.

-

Expertise in Action: To favor reaction at the C(sp³)–B bond (Pathway 1), one would employ an aryl halide as the coupling partner under standard Suzuki-Miyaura conditions. Conversely, to target the more challenging C(sp²)–Cl bond (Pathway 2), one must use an aryl boronic acid as the partner and select a catalyst system known to be highly active for activating aryl chlorides, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).[12][13]

Field-Validated Experimental Protocol

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of a chlorobenzyl boronic ester with an aryl bromide.

Reaction: 4-Bromotoluene with (4-chlorobenzyl)boronic acid pinacol ester.

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Addition: Sequentially add 4-bromotoluene (1.0 equiv), (4-chlorobenzyl)boronic acid pinacol ester (1.2 equiv), and a base (e.g., K₂CO₃, 2.5 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Trustworthiness: The Causality Behind Experimental Choices

-

Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): For general-purpose C(sp³)–B coupling, Pd(PPh₃)₄ is a reliable choice. For more challenging substrates, a custom catalyst system using a Pd(II) precursor like Pd(OAc)₂ with a specialized, electron-rich ligand (e.g., SPhos) is superior.[11] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species, increasing catalyst turnover and efficiency.[12]

-

Base (K₂CO₃, K₃PO₄, Cs₂CO₃): The base is not merely a proton scavenger. Its primary role is to activate the boronic ester by forming a more nucleophilic boronate "ate" complex ([R-B(OR)₂(OH)]⁻).[4][14] The choice of base matters: stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially with less reactive boronic esters, by increasing the equilibrium concentration of the active boronate species.[14]

-

Solvent (Dioxane/H₂O, Toluene/H₂O): A biphasic or aqueous organic solvent system is crucial. It must dissolve the organic substrates while also facilitating the dissolution of the inorganic base to enable the formation of the active boronate species at the interface or in the aqueous phase.[15]

Applications in Drug Discovery & Development

The diarylmethane products derived from chlorobenzyl boronic esters are immediate precursors to a wide range of biologically active molecules. The ability to rapidly and predictably assemble these scaffolds is a cornerstone of modern medicinal chemistry programs.

| Drug Name | Therapeutic Area | Structural Relevance |

| Benadryl | Antihistamine | Classic diarylmethane structure.[2] |

| Piritrexim | Anticancer | A complex diarylmethane derivative.[2] |

| Dapagliflozin | Antidiabetic | C-aryl glucoside containing a modified diarylmethane core.[2] |

| Cetirizine (Zyrtec) | Antihistamine | Features a diarylmethylpiperazine moiety. |

The chlorine atom on the product serves as a valuable site for late-stage functionalization, allowing for the diversification of a lead compound to optimize its pharmacological properties. Furthermore, the boronic ester functionality itself is being explored in drug design, acting as a reversible covalent inhibitor or as a component of prodrug strategies.

Conclusion

Chlorobenzyl boronic esters are powerful and nuanced reagents in the synthetic chemist's toolbox. Their reactivity is not absolute but is a tunable function of the chlorine's position, the nature of the boronic ester, and the precise reaction conditions employed. A deep, mechanistic understanding of these factors—particularly the dominant steric inhibition of ortho-isomers and the chemoselective potential of the C–Cl bond—allows researchers to move beyond simple substrate plugging and engage in rational, predictive synthesis. By leveraging the principles outlined in this guide, scientists in pharmaceutical and materials development can harness the full potential of these versatile building blocks to accelerate innovation.

References

- Suzuki Coupling - Organic Chemistry Portal

- Benzylic Methylene Functionalizations of Diarylmethanes - PMC - PubMed Central - NIH

- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.

- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction

- Application Notes and Protocols: Nickel-Catalyzed Synthesis of Diarylmethanes using 2,4-Dichlorobenzylzinc Chloride - Benchchem

- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF

- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing)

- Suzuki-Miyaura Coupling - Chemistry LibreTexts

- Preformed Pd(II)

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing

- Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordin

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs

- Drugs containing diarylmethane motif | Download Scientific Diagram - ResearchG

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI

- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Arom

- Synthesis of triarylmethanols via tandem arylation/oxid

- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem

- boronic esters - Organic Syntheses Procedure

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH

- Benzylboronic acid or boron

- Synthesis and Application of Boronic Acid Deriv

- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem

- Comparison of reactivity of different boron reagents (a) The predicted...

- Role of a base in Suzuki-Miyaura reaction | Request PDF

- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes

- Cross-Electrophile Coupling: Principles, Methods, and Applic

- C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions - PubMed Central

- C–C Bond Form

- Electrochemical Cobalt Catalyzed C-O and C-Cl Bond Activ

Sources

- 1. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Substituted Benzylboronates for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Benzylboronates in Modern Chemistry

Substituted benzylboronates, organic compounds featuring a benzyl group attached to a boronic acid or its ester, have emerged as a pivotal class of reagents and building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] Their unique chemical attributes, particularly the ability of the boronic acid moiety to engage in reversible covalent interactions and participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, underpin their broad utility.[1][3] This guide provides an in-depth exploration of the synthesis, physical properties, and chemical reactivity of substituted benzylboronates, with a special focus on their application in the realm of drug discovery. As researchers and drug development professionals, a comprehensive understanding of these molecules' behavior is paramount for their effective application in designing next-generation therapeutics and efficient synthetic strategies.[4][5]

The benzylboronate scaffold allows for extensive functionalization at both the aromatic ring and the benzylic carbon, enabling fine-tuning of its steric and electronic properties.[1] This adaptability is crucial for modulating biological activity and optimizing pharmacokinetic profiles in drug candidates.[1] This document will delve into the causal relationships behind experimental choices and provide validated protocols to empower researchers in their laboratory endeavors.

Synthesis of Substituted Benzylboronates: Navigating the Synthetic Landscape

The preparation of substituted benzylboronates can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the nature of the available starting materials. A recently developed and noteworthy method involves the light-promoted homologation of boronic acids with N-sulfonylhydrazones.[3][6][7]

Light-Promoted Homologation of Boronic Acids with N-Tosylhydrazones

This photochemical approach offers a mild and efficient pathway to substituted benzylboronates.[2][6][8] The reaction proceeds via the in situ generation of a diazoalkane from the photolysis of an N-tosylhydrazone salt, which then undergoes a geminal carboborylation with a boronic acid.[2][7] A key advantage of this method is that it circumvents the protodeboronation of the often-unstable benzylboronic acid intermediate, which is subsequently trapped with an alcohol, typically pinacol, to form the stable boronate ester.[6][8]

This methodology is applicable to a range of substrates, including the reaction of alkylboronic acids with N-tosylhydrazones of aromatic aldehydes and ketones, as well as the reaction of arylboronic acids with N-tosylhydrazones of aliphatic ketones.[3][7] The use of a DBU/DIPEA base combination facilitates homogeneous reaction conditions, which can be adapted for continuous flow systems.[6][7]

Experimental Protocol: Synthesis of Benzylboronate Pinacol Esters via Light-Promoted Homologation [6][7]

Objective: To synthesize a substituted benzylboronate pinacol ester from an N-tosylhydrazone and a boronic acid.

Materials:

-

N-tosylhydrazone (1.0 equiv)

-

Boronic acid (2.0-3.0 equiv)

-

Base (e.g., DBU, Cs2CO3, 2.0-3.0 equiv)

-

Co-base (e.g., DIPEA, 2.0-3.0 equiv)

-

Anhydrous dichloromethane (CH2Cl2)

-

Pinacol (5.0 equiv)

-

370-390 nm LED lamp

-

Reaction vessel suitable for photochemistry

Procedure:

-

In a suitable reaction vessel, dissolve the N-tosylhydrazone (1.0 equiv), boronic acid (2.0-3.0 equiv), base (2.0-3.0 equiv), and co-base (2.0-3.0 equiv) in anhydrous CH2Cl2.

-

Irradiate the mixture with a 370-390 nm LED lamp at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the N-tosylhydrazone.

-

Upon completion, add pinacol (5.0 equiv) to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours to allow for the formation of the pinacol ester.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (sometimes requiring neutral or unactivated silica gel for unstable products) to yield the desired benzylboronate pinacol ester.[9]

Causality Behind Experimental Choices:

-

Excess Boronic Acid: Using an excess of the boronic acid helps to drive the carboborylation reaction to completion.

-

Base and Co-base: The combination of bases like DBU and DIPEA ensures the formation of the N-tosylhydrazone salt, the active species for photolysis, and maintains a suitable pH for the reaction.[6][7]

-

Photochemical Conditions: The use of a specific wavelength (370-390 nm) is crucial for the selective photolysis of the N-tosylhydrazone salt to the diazoalkane without degrading other components.

-

Pinacol Trapping: Benzylboronic acids can be prone to protodeboronation.[9] Trapping the intermediate in situ with pinacol forms a more stable and readily isolable boronate ester.[6][8]

Physicochemical Properties: A Foundation for Rational Design

The physical and chemical properties of substituted benzylboronates are critical determinants of their behavior in both chemical reactions and biological systems. Understanding these properties is essential for rational drug design and the development of robust synthetic protocols.[1]

Acidity (pKa)

The acidity of the boronic acid moiety, quantified by its pKa, is a crucial parameter that governs its ionization state at physiological pH and its ability to interact with biological targets.[1] The pKa of benzylboronic acids can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[1][10]

| Substituent on Phenyl Ring | pKa | Reference |

| H | ~8.8 | [10][11] |

| 4-OCH3 | > 8.8 | [12] |

| 4-Cl | < 8.8 | [12] |

| 4-NO2 | ~7.3 | [11][13] |

| Note: The pKa values are approximate and can vary depending on the specific conditions and measurement techniques. |

Hydrolytic Stability

Boronate esters are susceptible to hydrolysis, which can be both a desirable feature for prodrug strategies and a challenge for their synthesis and storage.[14][15][16] The stability of a boronate ester is influenced by several factors, including the steric bulk of the diol used for esterification and the electronic properties of the boronic acid.[17][18] Pinacol esters are commonly used due to their relatively good stability.[17] The hydrolysis of boronate esters is a two-step process, and the energy barrier for the first step is significantly higher than the second.[19] The presence of additional water molecules can accelerate hydrolysis by lowering the reaction barriers.[19] Six-membered ring boronic esters are generally more thermodynamically stable than their five-membered counterparts.[18]

Structural Characterization: A Glimpse into the Molecular Architecture

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of substituted benzylboronates.[20][21][22] This technique provides precise information on bond lengths, bond angles, and conformational preferences, which are invaluable for understanding structure-activity relationships and designing molecules with specific geometries.[21][23] The process involves growing a high-quality single crystal of the compound, which can often be the rate-limiting step.[21]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzylboronates in solution.

-

¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.[24][25]

-

¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination state (trigonal planar vs. tetrahedral), providing insights into interactions with Lewis bases.

-

¹⁷O NMR: Can be used to study the electronic environment of the oxygen atoms in the boronic acid or ester moiety.[26][27][28]

Chemical Reactivity: The Heart of Synthetic Utility

The rich reactivity of substituted benzylboronates makes them indispensable tools in organic synthesis. Their participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of benzylboronates with a wide range of organic halides and triflates.[29][30][31][32] This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[5]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[33][34] The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and its mechanism has been a subject of extensive study.[35][36][37]

Mechanism of Transmetalation:

Two primary pathways for transmetalation are generally considered:

-

Boronate Pathway: The boronic acid or ester reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then transfers its organic group to the palladium center.[35][37]

-

Oxo-Palladium Pathway: The palladium(II) halide complex reacts with a base to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[34][35]

The dominant pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands.[37]